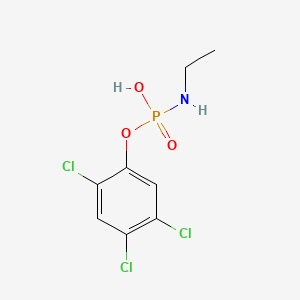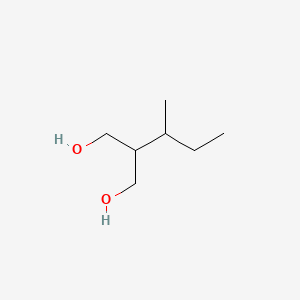
2-sec-Butyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Butyl-1,3-propanediol is an organic compound that belongs to the class of aliphatic diols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with a secondary butyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-1,3-propanediol can be achieved through several methods. One common approach involves the hydroformylation of 2-methyl-1-butene with carbon monoxide and hydrogen in the presence of a catalyst. This reaction produces an aldehyde intermediate, which is subsequently hydrogenated to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as rhodium complexes are often used to facilitate the hydroformylation reaction, followed by hydrogenation using palladium or nickel catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 2-sec-Butyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides or esters.
Wissenschaftliche Forschungsanwendungen
2-sec-Butyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-sec-Butyl-1,3-propanediol involves its interaction with various molecular targets. For instance, its derivative, mebutamate, acts as a centrally acting hypotensive agent by targeting brain stem vasomotor centers. This interaction reduces vascular peripheral resistance without affecting cardiac output .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol: A simpler diol with similar hydroxyl functionality but without the secondary butyl group.
2-Butyl-2-ethyl-1,3-propanediol: Another branched diol with different alkyl substituents.
Uniqueness: 2-sec-Butyl-1,3-propanediol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its secondary butyl group provides steric hindrance, influencing its reactivity and interactions compared to other diols .
Eigenschaften
CAS-Nummer |
33673-01-7 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2-butan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(2)7(4-8)5-9/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
YTCRRFFBEJJVLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


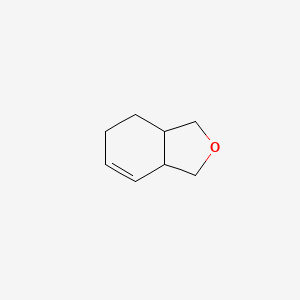
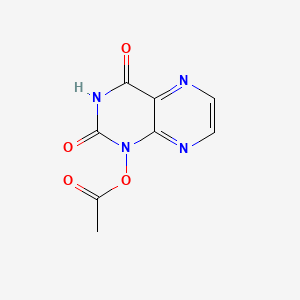
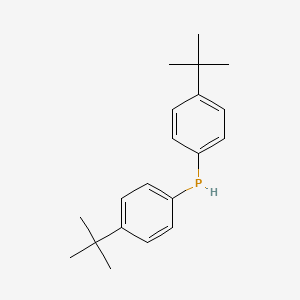
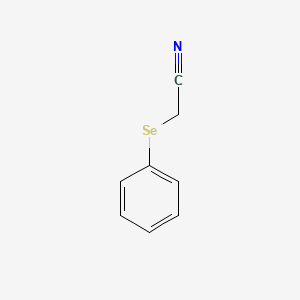
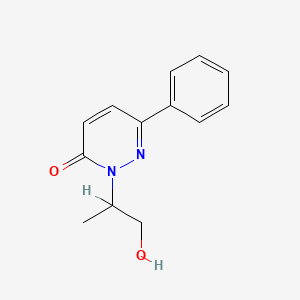

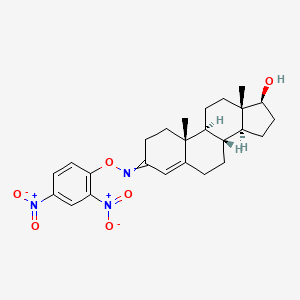
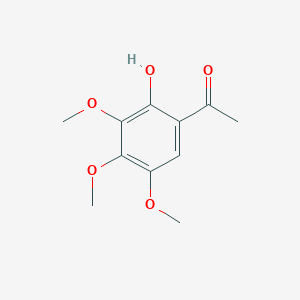

![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)



